(2-Chloro-4-methanesulfonyl-phenyl)-methanol
Overview
Description
(2-Chloro-4-methanesulfonyl-phenyl)-methanol is an organic compound characterized by the presence of a chloro group, a methanesulfonyl group, and a phenyl ring attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-methanesulfonyl-phenyl)-methanol typically involves the chlorination of a suitable phenyl precursor followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 2-chlorophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to reduction conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-methanesulfonyl-phenyl)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of (2-Chloro-4-methanesulfonyl-phenyl)-methanal or (2-Chloro-4-methanesulfonyl-phenyl)-methanoic acid.
Reduction: Formation of (4-Methanesulfonyl-phenyl)-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-4-methanesulfonyl-phenyl)-methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-4-methanesulfonyl-phenyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanesulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-4-methylsulfonyl-phenyl)-methanol: Similar structure but with a methylsulfonyl group instead of a methanesulfonyl group.
(2-Chloro-4-methanesulfonyl-phenyl)-ethanol: Similar structure but with an ethanol moiety instead of a methanol moiety.
(2-Bromo-4-methanesulfonyl-phenyl)-methanol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
(2-Chloro-4-methanesulfonyl-phenyl)-methanol is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a chloro and a methanesulfonyl group allows for a wide range of chemical transformations and applications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
(2-chloro-4-methylsulfonylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCUBUXRPJBKNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654965 | |
Record name | [2-Chloro-4-(methanesulfonyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181300-40-3 | |
Record name | [2-Chloro-4-(methanesulfonyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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